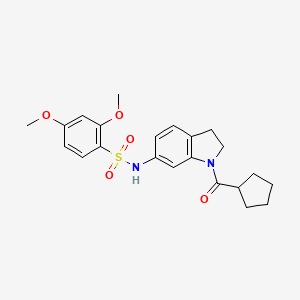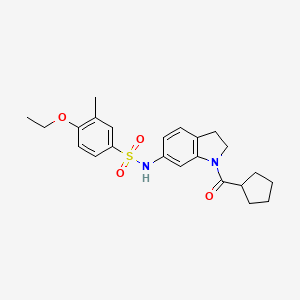
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactions involving “N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide” are not well-documented.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not well-documented.Mécanisme D'action
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide inhibits the activity of a specific protein kinase known as PAK4, which is involved in various cellular processes such as cell proliferation, differentiation, and survival. This compound binds to the ATP-binding site of PAK4 and prevents its activation, leading to the inhibition of downstream signaling pathways. This mechanism of action has been extensively studied using various biochemical and biophysical techniques.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell lines and animal models. It has been found to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. This compound has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. Moreover, it has been found to have neuroprotective effects in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide has several advantages for lab experiments, such as its high potency and specificity towards PAK4, which makes it an ideal tool for studying the role of PAK4 in various cellular processes. However, this compound has some limitations, such as its low solubility in aqueous solutions, which limits its use in in vivo experiments. Moreover, its potential toxicity and off-target effects need to be carefully evaluated before using it in any research application.
Orientations Futures
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide has shown promising results in various scientific research applications, and several future directions can be explored to further understand its potential therapeutic applications. Some of the future directions include the evaluation of its efficacy in combination with other drugs, the development of more potent and selective PAK4 inhibitors, and the exploration of its potential therapeutic applications in other diseases such as cardiovascular diseases and metabolic disorders.
Conclusion:
In conclusion, this compound is a novel small molecule inhibitor that has shown promising results in various scientific research applications. This compound has been synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential therapeutic applications of this compound and its future directions.
Applications De Recherche Scientifique
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been shown to inhibit the activity of a specific protein kinase, which is involved in various cellular processes such as cell proliferation, differentiation, and survival. This compound has been found to have potential therapeutic applications in cancer, inflammatory diseases, and neurodegenerative disorders.
Safety and Hazards
The safety and hazards associated with “N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide” are not well-documented.
Propriétés
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-28-20-10-9-18(14-21(20)29-2)30(26,27)23-17-8-7-15-11-12-24(19(15)13-17)22(25)16-5-3-4-6-16/h7-10,13-14,16,23H,3-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAIUSXGMCJUDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




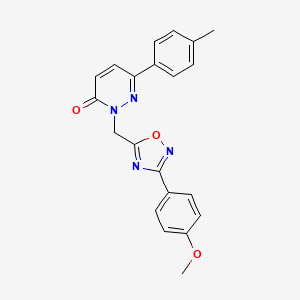

![2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(p-tolyl)pyridazin-3(2H)-one](/img/structure/B3205788.png)
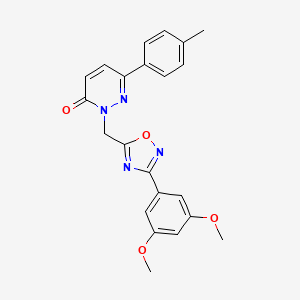
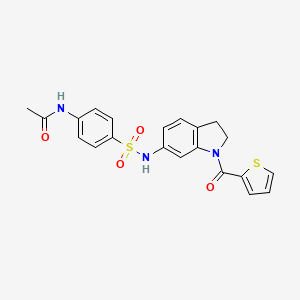
![6-(1,3-benzodioxol-5-yl)-2-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B3205812.png)
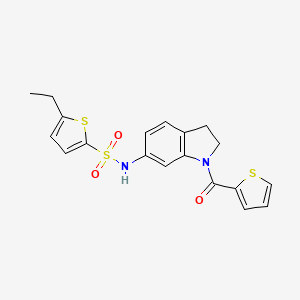
![4-[(3-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B3205837.png)
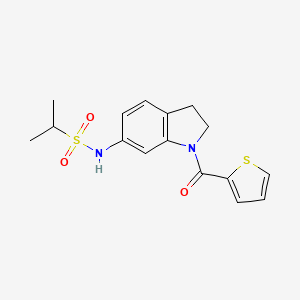

![N-(4-bromophenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3205856.png)
